Glutaryl-phe-amc

Descripción general

Descripción

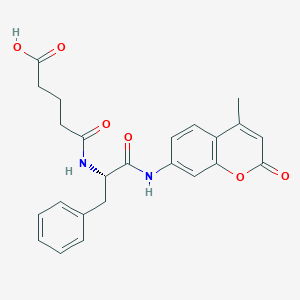

Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin is a synthetic compound known for its use as a fluorogenic substrate in biochemical assays. It is particularly sensitive to chymotrypsin, an enzyme that cleaves peptide bonds . This compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in various research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin involves the coupling of Glutaryl-L-phenylalanine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. It is a substrate for chymotrypsin, which cleaves the amide bond, resulting in the release of 7-amido-4-methylcoumarin .

Common Reagents and Conditions:

Enzymatic Cleavage: Chymotrypsin in a buffered solution at an optimal pH of around 7.8.

Fluorescence Detection: The reaction product, 7-amido-4-methylcoumarin, exhibits fluorescence with excitation at 380 nm and emission at 460 nm.

Major Products: The major product formed from the enzymatic cleavage of Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin is 7-amido-4-methylcoumarin, which is detected through its fluorescent properties .

Aplicaciones Científicas De Investigación

Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Biochemical Assays: Used as a substrate to measure the activity of chymotrypsin and other proteases.

Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors of proteases.

Medical Research: Utilized in studies related to enzyme kinetics and the mechanism of enzyme action.

Industrial Applications: Applied in quality control processes to monitor enzyme activity in various products.

Mecanismo De Acción

The mechanism of action of Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin involves its cleavage by chymotrypsin. The enzyme recognizes the phenylalanine residue and cleaves the amide bond, releasing 7-amido-4-methylcoumarin. This cleavage results in a measurable increase in fluorescence, which is used to quantify enzyme activity .

Comparación Con Compuestos Similares

Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin analogs: These compounds have similar structures but may have different substituents on the coumarin ring, affecting their fluorescence properties.

Other Fluorogenic Substrates: Compounds such as Glutaryl-Ala-Ala-Phe-AMC and Glutaryl-Gly-Gly-Phe-AMC are also used as substrates for proteases.

Uniqueness: Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin is unique due to its high sensitivity and specificity for chymotrypsin. Its ability to emit fluorescence upon cleavage makes it a valuable tool in various biochemical and medical research applications .

Actividad Biológica

Introduction

Glutaryl-Phe-AMC (7-amido-4-methylcoumarin) is a synthetic peptide substrate widely utilized in biochemical research, particularly in the study of proteolytic enzymes. This compound is significant for its role in enzymatic assays, allowing researchers to measure the activity of various proteases, including elastase and chymotrypsin. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical properties, and relevance in clinical and research settings.

Target Enzymes

This compound primarily acts as a substrate for proteolytic enzymes such as elastase and chymotrypsin . Upon cleavage by these enzymes, the compound releases a fluorescent moiety, 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured. This property makes it an invaluable tool for studying enzyme kinetics and inhibition.

Mode of Action

- Substrate Interaction : The interaction between this compound and elastase involves the cleavage of the peptide bond between phenylalanine and adjacent amino acids, leading to the release of AMC.

- Fluorescence Measurement : The released AMC is non-fluorescent until cleaved, at which point it emits fluorescence that can be detected using fluorescence spectroscopy. This change allows for real-time monitoring of enzyme activity.

Biochemical Pathways

By inhibiting elastase, this compound can potentially influence pathways involved in tissue remodeling and inflammation. In pathological conditions where elastase activity is elevated, such as in chronic obstructive pulmonary disease (COPD), this compound may provide insights into therapeutic interventions aimed at preserving elastin-rich tissues.

Structural Characteristics

This compound consists of a glutaryl group linked to a phenylalanine residue and the AMC fluorophore. Its structure enables specificity towards certain proteases while minimizing interactions with others.

| Property | Description |

|---|---|

| Molecular Weight | Approximately 300 Da |

| Fluorescent Group | 7-amido-4-methylcoumarin (AMC) |

| Peptide Sequence | Glutaryl-Phe-(X)-AMCs (where X varies) |

Cellular Effects

The cleavage of this compound by proteases influences various cellular processes:

- Cell Signaling : By releasing active peptides upon cleavage, it modulates signaling pathways.

- Gene Expression : The degradation of transcription factors can be regulated through proteolytic activity on this substrate.

Study on Protease Activity

In a study assessing the enzymatic activity of elastase using this compound, researchers observed a direct correlation between substrate concentration and fluorescence intensity, confirming its utility in measuring enzyme kinetics. The assay conditions included varying pH levels and temperatures to determine optimal conditions for enzyme activity.

Clinical Relevance

Research has indicated that elevated levels of elastase are associated with various diseases, including emphysema and cystic fibrosis. By utilizing this compound in diagnostic assays, clinicians can potentially assess disease severity and monitor therapeutic efficacy.

Comparative Analysis with Other Substrates

A comparative analysis was conducted between this compound and other known substrates for chymotrypsin. Results demonstrated that this compound exhibited higher specificity and sensitivity for chymotrypsin compared to traditional substrates like succinyl-Ala-Ala-Pro-Phe-AMC.

| Substrate | Specificity | Sensitivity |

|---|---|---|

| This compound | High | High |

| Succinyl-Ala-Ala-Pro-Phe-AMC | Moderate | Moderate |

Propiedades

IUPAC Name |

5-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-15-12-23(30)32-20-14-17(10-11-18(15)20)25-24(31)19(13-16-6-3-2-4-7-16)26-21(27)8-5-9-22(28)29/h2-4,6-7,10-12,14,19H,5,8-9,13H2,1H3,(H,25,31)(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPFOMJAYSBYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974179 | |

| Record name | 5-Hydroxy-5-({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-3-phenylpropan-2-yl}imino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58632-47-6 | |

| Record name | (S)-5-((1-Benzyl-2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)-2-oxoethyl)amino)-5-oxovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058632476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-5-({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-3-phenylpropan-2-yl}imino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.